4-Bromo-1,2-dimethyl-1H-indole

Descripción general

Descripción

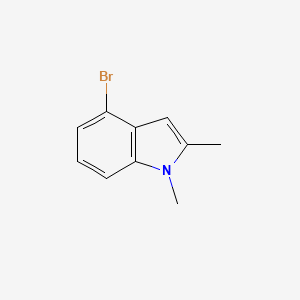

4-Bromo-1,2-dimethyl-1H-indole is a chemical compound belonging to the indole family. Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and two methyl groups at the first and second positions on the indole ring. Indoles are known for their biological and pharmacological activities, making them significant in various fields of research and industry .

Métodos De Preparación

The synthesis of 4-Bromo-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the Bartoli indole synthesis, which starts from acetophenone and involves multiple steps to yield the desired bromo-indole . Industrial production methods often focus on optimizing yield and cost-effectiveness, employing scalable and high-yielding synthetic routes .

Análisis De Reacciones Químicas

4-Bromo-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include ethanol, ammonium acetate, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Bromo-1,2-dimethyl-1H-indole derivatives have shown promising anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis. For instance, indole derivatives have been explored as potential inhibitors of protein kinases, which are crucial in cancer progression .

Antitubercular Agents

Indole derivatives are being investigated for their efficacy against Mycobacterium tuberculosis. The unique scaffold of indoles allows for the design of novel compounds that can target different mechanisms within the bacteria. Certain derivatives have demonstrated significant activity against drug-resistant strains, making them valuable in the fight against tuberculosis .

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound derivatives against Candida albicans, a common opportunistic fungal pathogen. These compounds have been shown to disrupt fungal cell membranes and inhibit growth in vitro. The development of such antifungal agents is crucial given the rising incidence of drug-resistant fungal infections .

Synthesis of Bioactive Molecules

Building Block for Drug Synthesis

this compound serves as a key building block in the synthesis of various pharmaceuticals. It is utilized in creating complex molecules that exhibit biological activity. Its synthesis has been optimized to yield high purity and quantity, making it commercially viable for large-scale production .

Synthetic Methodologies

The compound can be synthesized through various methods, including one-pot reactions and multi-step syntheses involving different reagents and catalysts. The efficiency of these methods has been enhanced through recent advancements in synthetic chemistry, allowing for better yields and reduced reaction times .

Material Science Applications

Indole derivatives are also explored for their applications in material science, particularly in organic electronics and photonic devices. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Research into the photophysical properties of these compounds continues to expand their potential applications in advanced materials .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring’s nitrogen atom contributes to its basic properties, allowing it to interact with various biological molecules . The bromine atom and methyl groups influence its reactivity and binding affinity, making it a versatile compound in pharmacological studies .

Comparación Con Compuestos Similares

4-Bromo-1,2-dimethyl-1H-indole can be compared with other indole derivatives such as:

1-Methyl-1H-indole: Lacks the bromine atom and has different reactivity and biological properties.

5-Bromo-2-methyl-1H-imidazole: Another brominated indole derivative with distinct synthetic routes and applications.

4,5-Dihydro-1H-imidazole: Shares the indole core but differs in the substitution pattern and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research fields.

Actividad Biológica

4-Bromo-1,2-dimethyl-1H-indole is a member of the indole family, which is known for its diverse biological activities. This compound features a bromine atom at the fourth position and two methyl groups at the first and second positions on the indole ring. The unique structural characteristics of this compound contribute to its potential pharmacological properties, making it an interesting subject for research in medicinal chemistry.

- Molecular Formula : C10H10BrN

- Molecular Weight : 224.10 g/mol

- IUPAC Name : 4-bromo-1,2-dimethylindole

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and neuroprotective properties.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Activity

The compound has also been studied for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 15 μM after 48 hours.

- Induction of apoptosis as confirmed by flow cytometry.

- Upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

Neuroprotective Properties

Emerging evidence suggests that indole derivatives may have neuroprotective effects. A study focused on their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

| Enzyme | IC50 Value (μM) |

|---|---|

| AChE | 20.5 |

| BChE | 25.3 |

This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- The indole nitrogen can form hydrogen bonds with biological macromolecules.

- The bromine substituent may enhance lipophilicity, facilitating membrane penetration.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Anticancer IC50 (μM) | AChE Inhibition IC50 (μM) |

|---|---|---|

| 4-Bromoindole | 30 | Not reported |

| 5-Methylindole | 25 | 35 |

| 4-Bromo-1-methylindole | 20 | Not reported |

Propiedades

IUPAC Name |

4-bromo-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIKJOWRXIKMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.